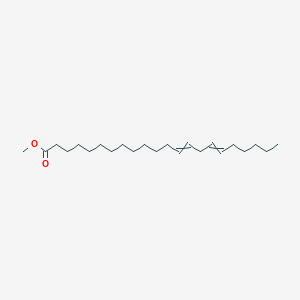

Docosadienoic Acid methyl ester

Beschreibung

Eigenschaften

Molekularformel |

C23H42O2 |

|---|---|

Molekulargewicht |

350.6 g/mol |

IUPAC-Name |

methyl docosa-13,16-dienoate |

InChI |

InChI=1S/C23H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11H,3-6,9,12-22H2,1-2H3 |

InChI-Schlüssel |

UPIRHFZFPVEDCF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OC |

Herkunft des Produkts |

United States |

Synthetic and Derivatization Methodologies for Docosadienoic Acid Methyl Ester

Chemical Synthesis Pathways and Strategies for Docosadienoic Acid Methyl Ester

The creation of this compound in a laboratory or industrial setting primarily relies on well-established chemical reactions. These methods offer control over reaction conditions and yield, making them suitable for producing the compound with high purity.

Esterification and Transesterification Reactions for this compound Production

The most common and direct route to synthesizing this compound is through the esterification of docosadienoic acid or the transesterification of triglycerides containing this fatty acid. masterorganicchemistry.comneptjournal.com

Esterification involves the reaction of docosadienoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uklibretexts.org The acid protonates the carboxyl group of the fatty acid, making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used. libretexts.org The general mechanism for acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

This process is a type of condensation reaction where water is produced. youtube.com

Transesterification , on the other hand, is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the context of this compound production, this usually involves reacting a triglyceride (an ester of glycerol (B35011) and three fatty acids, including docosadienoic acid) with methanol. masterorganicchemistry.comresearchgate.net This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-catalyzed transesterification is widely used in biodiesel production and involves a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to deprotonate the methanol to form a methoxide (B1231860) ion. neptjournal.com This highly nucleophilic methoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of fatty acid methyl esters and glycerol. neptjournal.com The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to methyl esters and glycerol. nih.gov

Acid-catalyzed transesterification follows a similar mechanism to direct esterification, involving protonation of the carbonyl group to enhance its electrophilicity. masterorganicchemistry.com

The choice between esterification and transesterification often depends on the starting material. If free docosadienoic acid is available, esterification is the preferred method. If the starting material is a fat or oil rich in docosadienoic acid triglycerides, transesterification is the more direct route. google.com

Table 1: Comparison of Esterification and Transesterification for this compound Production

| Feature | Esterification | Transesterification |

|---|---|---|

| Starting Material | Docosadienoic Acid | Triglycerides of Docosadienoic Acid |

| Reagent | Methanol | Methanol |

| Catalyst | Acid (e.g., H₂SO₄, HCl) chemguide.co.uk | Acid or Base (e.g., KOH, NaOH) masterorganicchemistry.comneptjournal.com |

| Byproduct | Water youtube.com | Glycerol nih.gov |

| Key Advantage | Direct conversion of free fatty acid | Utilizes natural oils and fats directly google.com |

Epoxidation and Ring-Opening Reactions in this compound Derivatization

The double bonds present in the this compound molecule are reactive sites that can be chemically modified to create new derivatives with altered properties. Epoxidation is a common reaction targeting these unsaturated sites.

Epoxidation involves the reaction of the double bonds in the this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane ring). nih.gov This reaction adds an oxygen atom across the double bond, creating a three-membered ring. Given that docosadienoic acid has two double bonds, this reaction can lead to the formation of mono- and di-epoxides.

Following epoxidation, the resulting epoxide rings can undergo ring-opening reactions . These reactions can be catalyzed by either acids or bases and involve the attack of a nucleophile on one of the carbon atoms of the epoxide ring. This leads to the formation of a diol or other substituted products, depending on the nucleophile used. For instance, acid-catalyzed hydrolysis of the epoxide will yield a diol. These derivatization reactions are crucial for creating a variety of functionalized molecules from the basic this compound structure.

Novel Chemical Approaches for this compound Synthesis

While traditional esterification and transesterification remain the primary methods, research into novel synthetic approaches is ongoing. These newer methods often aim to improve reaction efficiency, reduce waste, and utilize more environmentally friendly catalysts.

One area of development is the use of heterogeneous catalysts for transesterification. researchgate.net Unlike homogeneous catalysts (like NaOH or H₂SO₄) which are dissolved in the reaction mixture and can be difficult to separate, heterogeneous catalysts are in a different phase (usually solid) and can be easily filtered out and potentially reused. This simplifies the purification process and reduces waste.

Another innovative approach involves the use of supercritical fluids, such as supercritical methanol, for transesterification. researchgate.net Under supercritical conditions, methanol exhibits enhanced solvating power and reactivity, which can accelerate the reaction rate and eliminate the need for a catalyst altogether. researchgate.net

Enzymatic Synthesis Approaches for this compound

In addition to chemical methods, enzymes can be employed to catalyze the synthesis of this compound. Lipases are the most commonly used enzymes for this purpose. Enzymatic synthesis offers several advantages over chemical methods, including milder reaction conditions (lower temperature and pressure), high specificity which can minimize side reactions, and a reduced environmental footprint.

Lipase-catalyzed esterification of docosadienoic acid with methanol or transesterification of triglycerides can be carried out in organic solvents or in solvent-free systems. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the enzyme from the reaction mixture and its reuse for multiple batches, making the process more cost-effective.

Biotransformation Routes and Microbial Production of this compound

Biotransformation leverages the metabolic pathways of microorganisms to produce desired chemical compounds. While direct microbial production of this compound is not a widely established industrial process, research into engineering microorganisms to produce specific fatty acids is an active field.

Certain microorganisms, such as some species of algae, fungi, and bacteria, naturally produce polyunsaturated fatty acids. Through genetic engineering, it may be possible to enhance the production of docosadienoic acid in these organisms and to introduce the enzymatic machinery necessary for its direct conversion to the methyl ester within the cell. This approach, often referred to as metabolic engineering, holds the promise of a sustainable and renewable production platform for this compound and other valuable fatty acid derivatives.

Derivatization Strategies for Analytical and Structural Characterization of this compound

The analysis and structural elucidation of this compound and its isomers often require derivatization to enhance their volatility and improve their chromatographic and mass spectrometric properties.

For gas chromatography (GC) analysis, the methyl ester form itself is a derivative of the parent fatty acid, making it suitable for this technique. For further structural analysis, particularly for locating the positions of the double bonds, additional derivatization methods are employed. One common technique is the formation of picolinyl esters or dimethyloxazoline (DMOX) derivatives. When subjected to mass spectrometry, these derivatives produce characteristic fragmentation patterns that allow for the unambiguous determination of the double bond positions within the fatty acid chain.

Advanced Analytical and Spectroscopic Characterization of Docosadienoic Acid Methyl Ester in Research

Chromatographic Methodologies for Docosadienoic Acid Methyl Ester Isolation and Quantification

Chromatographic techniques are fundamental in the analysis of fatty acid methyl esters (FAMEs) like this compound, enabling their separation from complex mixtures for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and thermally stable compounds such as FAMEs. spectra-analysis.comnih.gov In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. youtube.com Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented, and then separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.com

For the analysis of fatty acids, they are often converted to their more volatile and stable methyl esters through a process called methylation or esterification. spectra-analysis.comnih.gov This derivatization step is crucial as it reduces the polarity of the fatty acids and improves their chromatographic behavior. nih.gov

The mass spectrum of this compound provides key information for its identification. For instance, the electron ionization (EI) mass spectrum for cis-13,16-Docosadienoic acid, methyl ester shows a molecular ion peak corresponding to its molecular weight. nist.gov

Table 1: Key Mass Spectrometry Data for cis-13,16-Docosadienoic acid, methyl ester

| Property | Value |

|---|---|

| Formula | C₂₃H₄₂O₂ |

| Molecular Weight | 350.5784 |

| IUPAC Name | (Z,Z)-Methyl docosa-13,16-dienoate |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

The fragmentation pattern in the mass spectrum gives further structural information. While specific fragment ions for this compound are detailed in spectral databases, general FAME fragmentation includes a characteristic base peak at m/z 74 for methyl esters of straight-chain fatty acids. researchgate.net The combination of retention time from the gas chromatogram and the mass spectrum from the mass spectrometer allows for highly confident identification and quantification of the analyte. youtube.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS, particularly for the analysis of less volatile or thermally labile compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of FAMEs. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.govnih.gov

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analytes and the stationary phase. Longer chain and more saturated FAMEs tend to have longer retention times. The elution order can be manipulated by adjusting the composition of the mobile phase. nih.gov Unsaturated compounds like this compound can be detected using a UV detector, often at wavelengths around 192-214 nm. nih.govnih.gov

A key advantage of HPLC is its ability to separate isomers, including positional and geometrical isomers, by carefully optimizing the mobile phase composition. nih.gov This technique can be used both for analytical quantification and for preparative separation to isolate specific FAMEs for further analysis. nih.govnih.gov

Advanced Separation Techniques for this compound Isomers

The presence of double bonds in docosadienoic acid leads to the possibility of various cis/trans and positional isomers. Distinguishing between these isomers is a significant analytical challenge that often requires specialized techniques.

Silver Ion Chromatography (Argentation Chromatography) , often used in conjunction with HPLC or thin-layer chromatography (TLC), is a powerful technique for separating unsaturated FAMEs based on the number, geometry, and position of their double bonds. uib.no This method utilizes a stationary phase impregnated with silver ions. The silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The strength of this interaction depends on the degree of unsaturation and the configuration of the double bonds; cis isomers interact more strongly with the silver ions and are retained longer than their trans counterparts. uib.no This technique has been successfully used to achieve baseline resolution between FAME isomers with different numbers of trans double bonds. uib.no

Reversed-Phase HPLC (RP-HPLC) , as mentioned earlier, can also be a powerful tool for isomer separation. nih.gov By using specific columns, such as those with cholesteryl or octadecylsilyl stationary phases, and optimizing the mobile phase (e.g., using pure acetonitrile), it is possible to separate cis- and trans-isomers of unsaturated FAMEs. nih.govnih.gov This method has been shown to be a viable alternative to silver-ion chromatography for the analysis of trans-fatty acids. nih.gov

Spectroscopic Techniques for Structural Elucidation of this compound

Infrared (IR) Spectroscopy Applications in this compound Characterization

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. pjoes.compjoes.com For FAMEs, IR spectroscopy can confirm the presence of the ester group and the nature of the hydrocarbon chain. spectra-analysis.compjoes.com

The IR spectrum of a FAME like this compound will exhibit characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for Fatty Acid Methyl Esters

| Wavenumber (cm⁻¹) | Vibration | Significance |

|---|---|---|

| ~1740 | C=O stretch | Characteristic of the ester carbonyl group. The position can shift slightly based on saturation. spectra-analysis.comscirp.org |

| >3000 | =C-H stretch | Indicates the presence of olefinic C-H bonds (double bonds). spectra-analysis.com |

| ~965-970 | C-H bend | Distinctive absorption for trans double bonds. spectra-analysis.com |

Data compiled from multiple sources. spectra-analysis.comscirp.org

The presence of an olefinic peak just above 3000 cm⁻¹ and a strong carbonyl peak around 1740 cm⁻¹ are hallmarks of an unsaturated fatty acid methyl ester like this compound. spectra-analysis.com Furthermore, IR spectroscopy is particularly useful for distinguishing between cis and trans isomers. Trans isomers show a distinct absorption band in the region of 955-970 cm⁻¹, which is absent in the spectra of cis isomers. spectra-analysis.com This makes IR a rapid method for identifying the presence of trans fats. spectra-analysis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, different types of protons will resonate at distinct chemical shifts:

Methyl Ester Protons (-OCH₃): A singlet peak typically appears around 3.6-3.7 ppm.

Olefinic Protons (-CH=CH-): These protons resonate in the region of 5.3-5.4 ppm. The coupling constants between these protons can help determine the stereochemistry (cis or trans) of the double bonds.

Allylic Protons (=CH-CH₂-): Protons on the carbons adjacent to the double bonds appear around 2.0-2.3 ppm.

Methylene (B1212753) Protons (-CH₂-): The protons of the long methylene chain form a complex multiplet, typically around 1.2-1.6 ppm.

Terminal Methyl Protons (-CH₃): A triplet peak corresponding to the terminal methyl group of the fatty acid chain appears around 0.8-0.9 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton:

Carbonyl Carbon (C=O): The ester carbonyl carbon resonates at a downfield chemical shift, typically around 174 ppm.

Olefinic Carbons (-C=C-): These carbons appear in the region of 127-132 ppm.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is found around 51 ppm.

Methylene and Methyl Carbons: The carbons of the aliphatic chain resonate at various upfield shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure and the exact positions of the double bonds within the this compound molecule. nih.gov

Mass Spectrometric Approaches and Fragmentation Analysis in this compound Research

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of FAMEs, offering high sensitivity and the ability to identify compounds based on their unique fragmentation patterns. researchgate.netresearchgate.net In the electron ionization (EI) mode of GC-MS, this compound undergoes fragmentation, yielding a characteristic mass spectrum.

The molecular ion peak ([M]•+) for this compound (C23H42O2), such as the cis-13,16-docosadienoic acid methyl ester isomer, would be observed at a mass-to-charge ratio (m/z) of 350.6. nist.govsigmaaldrich.com However, for unsaturated FAMEs, the molecular ion peak can sometimes be weak or absent. jeol.com

The fragmentation pattern of FAMEs is well-established. Key fragmentation pathways for this compound would include:

McLafferty Rearrangement: A characteristic rearrangement for methyl esters results in a prominent ion at m/z 74. This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen with subsequent cleavage of the β-bond. researchgate.net

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (C2-C3) results in the loss of the methoxy (B1213986) group ([M-31]•+) and the formation of an acylium ion.

Cleavage related to the double bonds: The positions of the double bonds significantly influence the fragmentation pattern. Cleavage at the allylic positions (adjacent to the double bonds) is favored, leading to the formation of characteristic hydrocarbon fragment ions. The location of these fragments helps in elucidating the position of the double bonds within the fatty acid chain.

Hydrocarbon Fragments: A series of hydrocarbon fragment ions, typically separated by 14 mass units (corresponding to a CH2 group), are observed in the lower mass region of the spectrum. libretexts.org

To definitively locate the double bonds in this compound, derivatization techniques are often employed prior to GC-MS analysis. Reagents such as dimethyl disulfide (DMDS) can be used to form adducts across the double bonds. The subsequent mass spectrum of the DMDS adduct will show characteristic fragments from cleavage between the two sulfur atoms, precisely pinpointing the original location of the double bonds.

Table 1: Predicted Key Mass Spectral Fragments for this compound (Un-derivatized)

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Significance |

| 350 | [M]•+ | Molecular Ion |

| 319 | [M-31]•+ | Loss of methoxy group (•OCH3) |

| 264 | Fragmentation related to double bond position (example for 13,16-isomer) | |

| 74 | [CH3OC(OH)=CH2]•+ | McLafferty rearrangement product, characteristic of methyl esters |

Note: The specific m/z values for fragments related to the double bond positions will vary depending on the isomer of this compound.

Other Advanced Analytical Methodologies for this compound Characterization

Beyond standard GC-MS, a suite of other advanced analytical techniques provides deeper insights into the structure and purity of this compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power compared to conventional one-dimensional GC. gcms.czgcms.cz This is particularly valuable for analyzing complex mixtures containing multiple FAME isomers. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram where structurally related compounds, such as FAMEs with the same carbon number but different degrees of unsaturation, are grouped into distinct regions. gcms.cz This structured separation facilitates the identification of specific isomers of this compound even in the presence of other co-eluting species. gcms.cz

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography, particularly in reversed-phase mode, can be effectively coupled with mass spectrometry for the analysis of FAMEs. Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique for these compounds. nih.gov An advanced approach involves in-source derivatization with the HPLC mobile phase, such as acetonitrile, to form adducts at the double bonds. nih.gov Subsequent tandem mass spectrometry (MS/MS) of these adducts provides diagnostic fragment ions that can be used to precisely locate the double bonds within the this compound molecule without prior chemical derivatization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including FAMEs.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals. The methyl ester protons (-OCH3) typically appear as a sharp singlet around 3.7 ppm. aocs.org Olefinic protons (-CH=CH-) would resonate in the region of 5.3-5.4 ppm. The protons on the carbons adjacent to the double bonds (allylic protons) and the protons on the carbon adjacent to the carbonyl group (α-CH2) would also have distinct chemical shifts. aocs.orgmagritek.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the ester group would have a chemical shift in the range of 170-175 ppm. The carbons of the double bonds would appear in the olefinic region (around 120-135 ppm). The chemical shifts of the other carbon atoms in the aliphatic chain would provide further structural confirmation.

2D NMR Techniques: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, respectively. magritek.com These experiments are invaluable for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, thus confirming the precise isomeric structure of this compound. nih.govipb.pt

Table 2: Summary of Advanced Analytical Methodologies for this compound Characterization

| Analytical Technique | Information Provided | Key Advantages for this compound Analysis |

| GC-MS with Derivatization | Molecular weight, fragmentation pattern, precise double bond location. | High sensitivity and established fragmentation libraries for FAMEs. |

| GCxGC-TOFMS | Enhanced separation of isomers, structured chromatograms. gcms.czgcms.cz | Superior resolution for complex samples containing multiple FAMEs. |

| HPLC-APCI-MS/MS | Double bond localization without prior derivatization. nih.gov | Direct analysis and structural elucidation of isomers. |

| ¹H and ¹³C NMR | Detailed structural information, including proton and carbon environments. aocs.org | Unambiguous structure determination and isomeric differentiation. |

| 2D NMR (COSY, HSQC) | Connectivity between atoms, confirmation of isomeric structure. magritek.com | Definitive structural assignment. |

The integrated application of these advanced analytical and spectroscopic methods is essential for the comprehensive characterization of this compound in research, enabling its unambiguous identification and the detailed study of its chemical and physical properties.

Biosynthesis and Metabolic Pathways Involving Docosadienoic Acid Methyl Ester in Biological Systems

Identification of Precursors and Elongation Pathways in Docosadienoic Acid Biosynthesis

Docosadienoic acid (DDA) is a very-long-chain fatty acid (VLCFA) synthesized through the elongation of shorter-chain fatty acid precursors. bohrium.comnih.gov The primary biosynthetic route for docosadienoic acid (22:2n-6) originates from the essential omega-6 fatty acid, linoleic acid (LA, 18:2n-6). nih.govresearchgate.net This process occurs in the endoplasmic reticulum via a fatty acid elongation cycle, which sequentially adds two-carbon units derived from malonyl-CoA to the growing acyl-CoA chain. researchgate.netresearchgate.net

The established elongation pathway proceeds as follows:

First Elongation: Linoleic acid (18:2n-6) is elongated to form eicosadienoic acid (EDA, 20:2n-6). nih.govresearchgate.net

Second Elongation: Eicosadienoic acid (20:2n-6) is then further elongated to produce docosadienoic acid (DDA, 22:2n-6). nih.govresearchgate.net

This pathway has been elucidated through metabolic engineering studies, for instance in the oilseed crop Brassica carinata, where the introduction of a specific elongase enzyme successfully produced DDA from endogenous linoleic acid. nih.govresearchgate.net A hypothesized pathway in the plant Eranthis hyemalis also follows this route, converting 18:2-9,12 to 20:2-11,14 and subsequently to DDA. google.com

The key molecules in this biosynthetic chain are summarized in the table below.

Table 1: Precursors and Intermediates in Docosadienoic Acid Biosynthesis

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Linoleic Acid (LA) | C18H32O2 | Initial Precursor |

| Eicosadienoic Acid (EDA) | C20H36O2 | Intermediate |

| Docosadienoic Acid (DDA) | C22H40O2 | Final Product |

Enzyme Systems and Mechanisms Catalyzing Docosadienoic Acid Methyl Ester Formation and Metabolism

The synthesis and metabolism of docosadienoic acid and its methyl ester are catalyzed by specific enzyme systems. The formation of the fatty acid itself is dependent on a multi-enzyme fatty acid elongase (FAE) complex. researchgate.net

Fatty Acid Elongases (ELO-type): The rate-limiting condensation step in the elongation of PUFAs is catalyzed by ELO-type elongases. nih.gov Research has identified a single elongase from the plant Eranthis hyemalis, designated EhELO1, which is capable of catalyzing both elongation steps: from LA to EDA and from EDA to DDA. nih.govresearchgate.net More broadly, the elongation of very-long-chain fatty acids involves a family of enzymes known as ELOVL fatty acid elongases (ELOVL). researchgate.netbiomolther.org

FAE Complex Components: Following the initial condensation step, the cycle involves three more reactions to complete the addition of two carbons: a reduction catalyzed by a 3-ketoacyl-CoA reductase, a dehydration by a 3-hydroxyacyl-CoA dehydratase, and a final reduction by a trans-2-enoyl-CoA reductase. researchgate.net

Fatty Acid Methyltransferase (FAMT): While the biosynthesis of the free fatty acid is well-documented, the formation of the methyl ester derivative is less common in many organisms and often performed chemically for analysis. google.comdokumen.pub However, biological production of fatty acid methyl esters (FAMEs), including this compound, has been identified in bacteria. plantarchives.org For example, the bacterium Streptomyces tunisiensis has been shown to produce cis-13,16-Docosadienoic acid methyl ester. plantarchives.org The enzymatic mechanism involves a fatty acid methyltransferase (FAMT) that utilizes the fatty acyl-CoA as a substrate to produce the corresponding FAME. plantarchives.org

Carboxylester Lipases: Docosadienoic acid can be a substrate for other enzymes as well. For instance, pancreatic carboxylester lipase (B570770) has been shown to interact with 13,16-cis,cis-docosadienoic acid, catalyzing the exchange of its carboxyl oxygens with water. nih.govosti.gov

The key enzymes involved are detailed in the table below.

Table 2: Key Enzyme Systems in this compound Formation and Metabolism

| Enzyme/Complex | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Fatty Acid Elongase (e.g., EhELO1) | Catalyzes the two-carbon elongation of fatty acids. nih.govresearchgate.net | Linoleoyl-CoA, Eicosadienoyl-CoA | Eicosadienoyl-CoA, Docosadienoyl-CoA |

| 3-Ketoacyl-CoA Reductase | Reduces the 3-ketoacyl-CoA intermediate in the elongation cycle. researchgate.net | 3-ketoacyl-CoA | 3-hydroxyacyl-CoA |

| 3-Hydroxyacyl-CoA Dehydratase | Dehydrates the 3-hydroxyacyl-CoA intermediate. researchgate.net | 3-hydroxyacyl-CoA | trans-2-enoyl-CoA |

| Trans-2-enoyl-CoA Reductase | Reduces the trans-2-enoyl-CoA intermediate to complete the cycle. researchgate.net | trans-2-enoyl-CoA | Acyl-CoA (elongated by 2 carbons) |

| Fatty Acid Methyltransferase (FAMT) | Catalyzes the formation of fatty acid methyl esters. plantarchives.org | Docosadienoyl-CoA | This compound |

| Pancreatic Carboxylester Lipase | Catalyzes oxygen exchange on the carboxylic acid headgroup. nih.gov | Docosadienoic Acid | Docosadienoic Acid (with exchanged oxygens) |

Metabolic Fate and Catabolism of this compound in Non-Human Biological Systems

Once synthesized, the acyl-CoA form of docosadienoic acid can enter several metabolic pathways in non-human organisms, primarily serving as a structural component of various complex lipids. researchgate.net

Incorporation into Storage and Membrane Lipids: In plants, VLC-acyl-CoAs like docosadienoyl-CoA can be incorporated into storage lipids such as triacylglycerols (TAGs) or into membrane lipids, including phospholipids (B1166683) and sphingolipids. researchgate.net Evidence for this includes the identification of a diacylglycerol (a precursor to TAGs) containing two docosadienoic acid chains (DG(22:2(13Z,16Z)/22:2(13Z,16Z)/0:0)). hmdb.ca

Presence in Marine Organisms: Docosadienoic acid is a constituent of lipids in a variety of marine life. It has been identified in the sponge Polymastia penicillus and the fan worm Sabella spallanzanii, indicating a role in their cellular membranes or lipid stores. researchgate.netcambridge.org It is also found in the red alga Pyropia haitanensis and the marine protist Thraustochytrium, where its levels can change in response to external stimuli, suggesting active metabolic turnover. mdpi.comelsevier.es

Bacterial Metabolism: As noted, some bacteria like Streptomyces tunisiensis can synthesize this compound directly, where it becomes part of the cell's lipid profile. plantarchives.org

Catabolism: The degradation of VLCFAs like docosadienoic acid is primarily thought to occur through peroxisomal β-oxidation. biomolther.org This pathway breaks down the long fatty acid chain into smaller units (acetyl-CoA) that can be recycled for energy or other biosynthetic processes. Mutations in genes responsible for VLCFA degradation pathways can lead to various diseases, highlighting the importance of this catabolic process. nih.govbiomolther.org

Regulatory Mechanisms Governing this compound Biosynthesis and Degradation

The biosynthesis and breakdown of docosadienoic acid and its esters are tightly regulated to maintain lipid homeostasis. Regulation occurs at multiple levels, from substrate availability to enzymatic competition and environmental cues.

Substrate Availability: The rate of DDA synthesis is influenced by the availability of its precursors. High dietary intake of omega-6 fatty acids, such as linoleic acid, can lead to an accumulation of elongation intermediates, including DDA. gdx.net

Enzymatic Competition: The elongase and desaturase enzymes used in fatty acid metabolism are often shared between the omega-6 and omega-3 pathways. mdpi.com Consequently, an excess of omega-6 fatty acids can competitively inhibit the metabolism of omega-3 fatty acids, thereby channeling more substrate towards the production of DDA. mdpi.com

Hormonal and Metabolic Signals: In mammals, metabolic states can influence fatty acid elongation. For instance, insulin (B600854) resistance has been reported to stimulate elongation activity, potentially increasing the production of VLCFAs like DDA. gdx.net

Environmental Factors: In some organisms, environmental conditions regulate lipid metabolism. For example, in the protist Thraustochytrium, lower temperatures were found to favor the synthesis of other PUFAs like DHA, suggesting that temperature can act as a regulatory switch, potentially diverting resources away from DDA synthesis under certain conditions. elsevier.es

Inhibition: The synthesis of fatty acids can be blocked by specific inhibitors. The compound cerulenin, for instance, is a fatty acid synthase inhibitor that can alter the fatty acid profile of microorganisms, demonstrating a form of external chemical regulation. google.com

Biological Roles and Mechanistic Studies of Docosadienoic Acid Methyl Ester in Non Human and in Vitro Models

Cellular and Subcellular Distribution of Docosadienoic Acid Methyl Ester

Direct studies on the specific cellular and subcellular distribution of this compound are not extensively detailed in the current body of research. However, significant insights can be drawn from the localization of the receptor for its parent fatty acid, docosadienoic acid. The biological effects of many fatty acids are mediated through specific receptors, and for long-chain fatty acids like docosadienoic acid, the free fatty acid receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), is a key target. mdpi.com

In non-human models, particularly in mice, the FFAR4/GPR120 receptor is prominently expressed in the gastrointestinal tract. frontiersin.orgresearchgate.net Research on mouse pups has shown high mRNA levels for GPR120 in the gastric mucosa during the suckling period, with expression decreasing after weaning. frontiersin.orgresearchgate.net Immunohistochemical studies in two-week-old mice revealed GPR120-expressing cells in both the upper and lower regions of the gastric glands. frontiersin.orgresearchgate.net

A significant portion of these GPR120-positive cells in the basal part of the gastric glands are enteroendocrine cells, as they also express chromogranin A. frontiersin.orgresearchgate.net Notably, a subset of these cells are the ghrelin-producing X/A-like cells. frontiersin.orgresearchgate.net The expression of GPR120 on these cells suggests they are equipped to sense and respond to the presence of long-chain fatty acids in the stomach. frontiersin.orgresearchgate.net Post-weaning, the overlap of GPR120 expression with ghrelin cells increases. frontiersin.orgresearchgate.net GPR120 expression is not limited to the stomach and is found in a wide range of cell types throughout the body. wikipedia.org

Molecular Interactions of this compound with Biological Macromolecules and Receptors

The molecular interactions of docosadienoic acid are primarily characterized by its activity at the FFAR4/GPR120 receptor.

Docosadienoic Acid (Parent Acid) as an Agonist of Free Fatty Acid Receptor 4 (FFAR4/GPR120) in Mouse Gastric Cells

Docosadienoic acid, the parent carboxylic acid of the methyl ester, is a known agonist of the free fatty acid receptor 4 (FFAR4), also designated as GPR120. glpbio.cn This receptor is recognized as a sensor for medium and long-chain fatty acids. mdpi.commdpi.com

Studies utilizing isolated gastric ghrelin cells from transgenic mice have demonstrated that docosadienoic acid directly interacts with and activates FFAR4/GPR120. nih.govresearchgate.net These specialized gastric cells are equipped with a high level of FFAR4/GPR120 expression, enabling them to directly sense and respond to luminal long-chain fatty acids. nih.govresearchgate.net The activation of this receptor by docosadienoic acid initiates a signaling cascade within the cell that modulates its hormonal output. nih.govnih.gov

Impact of this compound on Cellular Signaling Pathways in In Vitro Studies

The activation of FFAR4/GPR120 by docosadienoic acid triggers downstream cellular signaling pathways that influence various physiological processes, including hormone secretion and inflammatory responses.

Effects on Ghrelin Secretion in Isolated Mouse Gastric Cells

One of the most well-documented effects of docosadienoic acid is its potent inhibition of ghrelin secretion. Ghrelin is a peptide hormone, primarily produced by X/A-like cells in the stomach, that plays a crucial role in stimulating appetite. nih.govreactome.org

In vitro studies using purified, short-term cultures of ghrelin-expressing cells from mouse stomachs have shown that docosadienoic acid significantly suppresses the release of ghrelin. nih.govresearchgate.net This inhibitory action is mediated through the activation of the FFAR4/GPR120 receptor present on these cells. nih.govresearchgate.net When applied to these isolated cells at a concentration of 2 µM, docosadienoic acid reduced ghrelin release to 31.5 ± 2.9% of the baseline level. nih.gov This suggests a direct link between the sensing of this specific long-chain fatty acid and the regulation of a key appetite-controlling hormone.

It is critical to note that the esterified form of a similar fatty acid, methyl linolenate, was found to be pharmacologically inactive and had no effect on ghrelin secretion in the same assay. nih.gov This indicates that the free carboxyl group of the fatty acid is likely necessary for the activation of the FFAR4/GPR120 receptor and the subsequent inhibition of ghrelin secretion.

| Compound (at 2 µM) | Effect on Ghrelin Secretion (% of Baseline) | Reference |

|---|---|---|

| Docosadienoic Acid | 31.5 ± 2.9% | nih.gov |

| Linolenic Acid | 25.2 ± 3.6% | nih.gov |

| Palmitoleic Acid | 26.2 ± 3.6% | nih.gov |

| Methyl Linolenate | No Effect | nih.gov |

Anti-inflammatory Mechanistic Insights (e.g., COX inhibition)

The parent compound, docosadienoic acid (DDA), has demonstrated significant anti-inflammatory properties in in vitro models. nih.govresearchgate.net Research on human macrophage cells derived from THP-1 monocytes showed that DDA exerted strong anti-inflammatory effects by lowering the protein expression levels of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor α (TNF-α). nih.gov

The mechanism for these anti-inflammatory effects may be linked to the FFAR4/GPR120 signaling pathway. frontiersin.org Upon activation by a fatty acid agonist, FFAR4 can interact with β-arrestin-2. This complex then interferes with the TAK1 binding protein (TAB1), disrupting a key step in the pro-inflammatory signaling cascade that leads to NFκB activation. frontiersin.org

Furthermore, FFAR4 activation has also been shown to stimulate cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. frontiersin.org This leads to an increased production of prostaglandin (B15479496) E2 (PGE2), which can then paradoxically exert anti-inflammatory effects by inhibiting NFκB signaling through the prostaglandin E receptor 4. frontiersin.org While docosadienoic acid itself has not been directly tested in a COX inhibition assay in the available literature, its action as an FFAR4 agonist suggests it could modulate inflammatory pathways where COX enzymes play a role. nih.govfrontiersin.org Standard in vitro assays for measuring COX inhibition typically involve monitoring the production of prostaglandins, such as PGE2, using techniques like ELISA or LC-MS-MS. openmedicinalchemistryjournal.comnih.govnih.gov

Antioxidant Activity in In Vitro Models

In vitro studies have highlighted the antioxidant potential of docosadienoic acid (DDA). nih.govresearchgate.net A comparative study investigated the functional properties of DDA against human breast cancer cell lines (SK-BR-3 and MDA-MB-231). nih.gov The results showed that DDA exhibited antioxidant effects that were comparable to, or even better than, those of docosahexaenoic acid (DHA), a well-known omega-3 fatty acid often used as a standard for evaluating health-promoting activities. nih.gov

The antioxidant activity of fatty acids and their esters is a recognized phenomenon. nih.govresearchgate.net Various in vitro methods are employed to quantify this activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the free radical. researchgate.netresearchgate.net While direct antioxidant data for this compound is sparse, the demonstrated activity of its parent acid and other fatty acid methyl esters suggests this is a relevant area of its biological function. nih.govnih.gov

| Functional Property | Finding | Cell Model | Reference |

|---|---|---|---|

| Antioxidant Effect | Comparable or better than Docosahexaenoic Acid (DHA) | Human breast cancer SK-BR-3 and MDA-MB-231 cells | nih.gov |

| Anti-inflammatory Effect | Strong; lowered pro-inflammatory cytokine expression | Human macrophages (differentiated from THP-1 cells) | nih.gov |

Role of this compound in Microbial Physiology and Metabolism

Fatty acid methyl esters (FAMEs), including various forms of docosahexaenoic acid methyl esters, are natural constituents of certain microorganisms, particularly microalgae. mdpi.com Microalgae are recognized for their ability to produce and accumulate significant amounts of lipids, which can be converted into FAMEs. mdpi.comresearchgate.net For example, the aerophytic alga Coccomyxa subglobosa has been shown to contain a range of FAMEs with carbon chains from C12 to C24. mdpi.com Similarly, analysis of the microalga Chlorella sp. TAD revealed the presence of 8,11,14-docosatrienoic methyl ester among its dominant fatty acid methyl esters. polinema.ac.id

In non-phototrophic bacteria, which are abundant in marine environments, carotenoids and other lipids play crucial roles in protecting against photooxidative damage and regulating the fluidity of cell membranes. mdpi.com While specific functions of this compound in these organisms are not fully elucidated, the general importance of fatty acids in microbial life suggests roles in maintaining cellular structure and function. mdpi.com FAMEs derived from microalgae, such as cis-11, 14-eicosadienoic acid methyl ester, are also noted for their bioactive properties. researchgate.net

Fatty acid methyl esters derived from natural sources have demonstrated notable antimicrobial properties. Extracts rich in FAMEs from various microalgae have shown effective inhibition against clinical bacterial pathogens like Escherichia coli, Salmonella typhi, and Enterobacter sp., as well as moderate antifungal activity against species such as Candida sp. and Aspergillus niger. researchgate.net The antimicrobial potency of these extracts is thought to be linked to the abundance of specific FAMEs, including erucic acid methyl ester and cis-11, 14-eicosadienoic acid methyl ester. researchgate.net

Similarly, FAME extracts from halophytic plants of the Chenopodiaceae family have exhibited both antibacterial and antifungal activities. nih.gov Studies on fatty acids and their esters against oral microorganisms have found them to be more effective against Gram-positive bacteria than Gram-negative bacteria and least effective against the fungus C. albicans. nih.gov The antimicrobial effects of an extract from Petroselinum crispum (parsley), which contains 13-docosenoic acid methyl ester, were more pronounced against Gram-negative bacteria. The mechanism of action for these lipids is often attributed to their ability to disrupt cell membranes, though specific pathways like the inhibition of the FabI gene, which is involved in fatty acid synthesis in bacteria, are an area of ongoing investigation.

Interactive Table: Antimicrobial Activity of Fatty Acid Methyl Ester (FAME) Extracts

| Source Organism/Extract | Target Microorganisms | Observed Effect | Reference |

| Microalgae (various) | Escherichia coli, Salmonella typhi, Enterobacter sp. | Antibacterial activity (inhibition zones up to 12.0 mm) | researchgate.net |

| Microalgae (various) | Candida sp., Aspergillus niger, Cryptococcus sp. | Moderate antifungal activity | researchgate.net |

| Petroselinum crispum | E. coli, P. aeruginosa, K. pneumoniae, B. subtilis | Antibacterial activity, greater against Gram-negative bacteria | |

| Chenopodiaceae family plants | Gram-positive and Gram-negative bacteria, Candida | Antibacterial and moderate anticandidal activities | nih.gov |

| Various n-6, n-7, n-9 FAMEs | Streptococcus mutans, Porphyromonas gingivalis | Strong antimicrobial activity, more effective against Gram-positive bacteria | nih.gov |

This compound in Plant Biochemistry and Development

This compound and its isomers are found as natural components in various plants. For example, GC-MS analysis of a cold methanolic extract of Petroselinum crispum (parsley) leaves identified 13-docosenoic acid methyl ester (Z) as a significant constituent, accounting for 61.38% of the identified compounds. Fatty acid methyl ester extracts from halophytic plants belonging to the Chenopodiaceae family also contain a variety of saturated and unsaturated fatty acids. nih.gov These compounds are integral to the plant's biochemistry, serving as components of cell membranes, energy storage molecules, and as precursors for various bioactive compounds that may play a role in the plant's defense mechanisms. nih.gov

Involvement of this compound in Animal Physiology (Non-Human Models)

In non-human animal models, docosadienoic acid, the unesterified form of the methyl ester, has been shown to have specific physiological roles. It is a natural ω-6 polyunsaturated fatty acid. biomol.com Research has identified docosadienoic acid as an agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120. chemicalbook.com In studies using isolated mouse gastric cells, docosadienoic acid was found to strongly inhibit the secretion of ghrelin, a hormone that stimulates appetite. chemicalbook.com This suggests a role for this fatty acid in the regulation of hunger and energy balance. Furthermore, a related compound, 4(Z),10(Z),13(Z),16(Z)-Docosatetraenoic acid methyl ester, has been identified as a minor fatty acid component in the lipids of rat testes, indicating its presence and potential function in reproductive tissues.

Investigation of this compound in In Vitro Cell Line Models

The use of in vitro cell lines is a fundamental approach to understanding the cellular and molecular mechanisms of compounds like this compound. nih.gov While specific studies focusing solely on this compound are not widely documented, research on related molecules in various cell line models provides valuable insights.

For instance, the anti-cancer activities of the related synthetic triterpenoid, CDDO-Me, were extensively studied in pancreatic cancer cell lines such as Panc1 and L3.6pL. nih.gov These in vitro studies were crucial in demonstrating that its anticancer activity involves the targeting of Sp transcription factors and the genes they regulate. nih.gov Similarly, methanolic extracts from the plant C. silvatica, which contain various fatty acids, were tested against a panel of cancer cell lines including HeLa (cervical), PC3 (prostate), MCF7 (breast), Caco2 (colorectal), and HepG2 (liver) to determine their antitumor properties. nih.gov Such studies emphasize the importance of selecting cell line models that are representative of the primary tumors to ensure the clinical relevance of the experimental findings. nih.gov

Comparative Biological Activity Studies of this compound Analogues

The biological activities of fatty acid methyl esters are intrinsically linked to their structural characteristics, including chain length, the number and position of double bonds, and the presence of other functional groups. While research specifically comparing the biological activities of various isomers and analogues of this compound is limited, broader studies on very-long-chain polyunsaturated fatty acids (VLCPUFAs) and their derivatives provide valuable insights. These studies often compare the effects of related compounds on specific biological pathways, offering a framework for understanding the potential relative activities of this compound analogues.

A significant area of investigation for long-chain fatty acids is their role as agonists for free fatty acid receptors (FFARs), particularly FFAR4 (also known as GPR120). The parent compound, 13Z,16Z-docosadienoic acid, is a known agonist of FFAR4 and a potent inhibitor of ghrelin secretion in isolated mouse gastric cells. The activation of FFAR4 is a key mechanism through which polyunsaturated fatty acids exert anti-inflammatory and insulin-sensitizing effects. nih.gov The potency of FFAR4 activation is influenced by the fatty acid's structure. For instance, omega-3 polyunsaturated fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are recognized as potent activators of FFAR4. nih.gov Structure-activity relationship studies on FFAR4 agonists have revealed that both the chain length and the degree and position of unsaturation are critical for receptor binding and activation.

In a comparative study, the antitumor and antioxidant properties of two very-long-chain polyunsaturated fatty acids, docosadienoic acid (DDA) and docosatrienoic acid (DTA), were evaluated against the well-studied docosahexaenoic acid (DHA). The findings indicated that both DDA and DTA exhibited comparable or even superior antitumor and antioxidant effects against human breast cancer cell lines (SK-BR-3 and MDA-MB-231) when compared to DHA. Notably, DTA demonstrated significantly stronger antioxidant and pro-apoptotic effects than DHA. While this study was conducted on the free fatty acids, it provides a strong indication of the potential bioactivity of their corresponding methyl esters, as fatty acid esters are readily hydrolyzed to their active free acid forms in biological systems.

Furthermore, studies on other fatty acid esters have highlighted their potential as bioactive molecules. For example, in a study on compounds isolated from Arisaema flavum, docosanoic acid methyl ester, a saturated analogue, showed significant cytotoxic activity against the MCF-7 cancer cell line, with 80% inhibition at a concentration of 100 µM. nih.gov This was more potent than hexadecanoic acid ethyl ester, which caused 67% inhibition at the same concentration. nih.gov While docosanoic acid methyl ester is saturated and this compound is polyunsaturated, this finding underscores the potential for long-chain fatty acid esters to possess cytotoxic properties.

The table below summarizes the comparative biological activities of docosadienoic acid and its analogues based on available research.

| Compound Name | Analogue Type | Biological Activity | Model System | Key Findings |

| Docosadienoic Acid (DDA) | Parent Compound | Antitumor, Antioxidant | Human breast cancer cells (SK-BR-3, MDA-MB-231) | Comparable or better activity than DHA. |

| Docosatrienoic Acid (DTA) | More Unsaturated Analogue | Antitumor, Antioxidant, Pro-apoptotic | Human breast cancer cells (SK-BR-3, MDA-MB-231) | Stronger antioxidant and pro-apoptotic effects than DHA. |

| Docosahexaenoic Acid (DHA) | Reference ω-3 PUFA | Antitumor, Antioxidant | Human breast cancer cells (SK-BR-3, MDA-MB-231) | Used as a standard for comparison. |

| Docosanoic Acid Methyl Ester | Saturated Analogue | Cytotoxic | Human breast cancer cells (MCF-7) | 80% inhibition at 100 µM. nih.gov |

| Hexadecanoic Acid Ethyl Ester | Shorter Chain, Saturated Analogue | Cytotoxic | Human breast cancer cells (MCF-7) | 67% inhibition at 100 µM. nih.gov |

These comparative data, although not exclusively focused on this compound, suggest that variations in the degree of unsaturation and chain length can significantly impact the biological activity of very-long-chain fatty acid derivatives. The enhanced activity of DTA compared to DHA, for instance, points to the nuanced role of double bond positioning and number in eliciting specific cellular responses. Future research directly comparing the bioactivities of this compound with its various positional isomers and other C22:2 methyl ester analogues is needed to fully elucidate their structure-activity relationships.

Research Applications and Potential Technological Utilizations of Docosadienoic Acid Methyl Ester Non Human, Non Clinical

Docosadienoic Acid Methyl Ester as a Biochemical Probe or Reference Standard in Analytical Chemistry

This compound is a crucial tool in the field of analytical chemistry, where it primarily serves as a high-purity reference standard and biochemical probe. medchemexpress.com Its well-defined chemical structure and physical properties allow for the accurate identification and quantification of fatty acids in complex mixtures. scioninstruments.com The esterified form of docosadienoic acid offers increased lipid solubility compared to the free acid, making it more suitable for certain analytical formulations and extraction procedures.

This compound is frequently used in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses. scioninstruments.comsigmaaldrich.com In these techniques, it functions as a standard for determining the retention time and response factor of docosadienoic acid and related very-long-chain polyunsaturated fatty acids (VL-PUFAs). sigmaaldrich.com For instance, analytical standards of fatty acid methyl esters (FAMEs), including this compound, are essential for the quality control of food products, such as verifying the fatty acid profile of extra virgin olive oil to detect adulteration. scioninstruments.comajol.info

Suppliers provide cis-13,16-docosadienoic acid methyl ester as a certified reference material, often dissolved in solvents like heptane (B126788) or ethanol, with purities typically at or above 97-98%. accustandard.comsigmaaldrich.comsigmaaldrich.comscbt.com This ensures its reliability for creating calibration curves and for the precise identification of this specific fatty acid ester in environmental, food, and biological samples. sigmaaldrich.comaccustandard.com The availability of detailed data, including mass spectra from techniques like electron ionization (EI) and field ionization (FI), further solidifies its role as a reference compound, allowing for unambiguous identification even when co-eluting with other substances. nist.govjeol.com

Table 1: Chemical and Physical Properties of cis-13,16-Docosadienoic Acid Methyl Ester

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₃H₄₂O₂ | sigmaaldrich.comscbt.comnist.gov |

| Molecular Weight | 350.58 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |

| CAS Number | 61012-47-3 | accustandard.comrestek.com |

| Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥97% to ≥98.5% | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Functional Group | Ester | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in Ethanol, DMF, DMSO |

| InChI Key | UPIRHFZFPVEDCF-NQLNTKRDSA-N | nist.gov |

Engineering Biological Systems for Enhanced this compound Production

Research specifically detailing the genetic engineering of biological systems for the enhanced production of this compound is not extensively documented in the public domain. However, the foundational principles for increasing the output of specific fatty acids in microorganisms are well-established within the field of synthetic biology. The biosynthesis of fatty acids follows a highly conserved pathway, the Type II fatty acid synthase (FAS) system, which can be metabolically engineered to produce desired molecules.

The general strategy involves several key steps:

Introduction of Novel Thioesterases: Engineering the host organism (like E. coli or yeast) to express specific thioesterases that can release the fatty acid from the acyl carrier protein (ACP) at the desired chain length (C22).

Enhancing Precursor Supply: Overexpressing key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC), to increase the pool of malonyl-CoA, a primary building block.

Blocking Competing Pathways: Deleting or down-regulating genes that divert fatty acid intermediates into other metabolic pathways, such as beta-oxidation (degradation).

Introducing Desaturases and Elongases: To produce docosadienoic acid specifically, the host would require the introduction of appropriate desaturase enzymes to create the double bonds at the correct positions (cis-13 and cis-16) and elongase enzymes to extend the fatty acid chain to 22 carbons.

Esterification: Finally, an alcohol acyltransferase would be needed to catalyze the esterification of the free fatty acid to its methyl ester form, using methanol (B129727) as a substrate.

While these strategies are theoretically applicable, their specific implementation for overproducing this compound remains a prospective area for future research.

Role of this compound in Biotechnological Processes (e.g., Biodiesel Production Feedstock, Waste Degradation)

This compound, as a type of fatty acid methyl ester (FAME), is a component of biodiesel, which is produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. ajol.infoyoutube.com While not typically a major component, methyl docosanoate (a saturated C22 ester) has been identified in biodiesel produced from feedstocks like Curcubita pepo (pumpkin) seed oil. ajol.info The specific profile of FAMEs, including the presence and concentration of long-chain unsaturated esters like this compound, influences the fuel properties of the resulting biodiesel, such as its cetane number, viscosity, and oxidation stability. ajol.info

In the context of environmental biotechnology, the degradation of FAMEs is a significant area of study. Fatty acid methyl esters are known to be biodegradable under aerobic conditions in both soil and aquatic environments. epa.gov The primary mechanism of degradation is biological, carried out by microorganisms that utilize the esters as a carbon source. epa.govarcjournals.org Studies on the degradation of oily wastes have shown that bacteria can assimilate and metabolize FAMEs. For example, Lysinibacillus sphaericus has been shown to degrade various fatty acid methyl esters present in domestic wastewater. arcjournals.orgarcjournals.org The rate of degradation can be influenced by the chain length and degree of saturation of the FAME, with unsaturated esters often degrading more rapidly through photo-oxidation, while longer-chain saturated FAMEs tend to be more persistent. researchgate.net FAMEs can also be used as biomarkers to characterize microbial communities in wastewater treatment systems. nih.gov

Table 2: Summary of FAME Degradation Studies

| Process | Key Findings | Relevant Organisms/Conditions | Source(s) |

|---|---|---|---|

| Aerobic Soil Metabolism | FAMEs are degradable via biological mechanisms; half-life depends on conditions and application rates. | Aerobic soil microbes | epa.gov |

| Wastewater Degradation | Bacteria can utilize FAMEs from domestic waste as a carbon source, leading to their degradation. | Lysinibacillus sphaericus C3-41 | arcjournals.orgarcjournals.org |

| Photo-oxidation & Biodegradation | Unsaturated FAMEs are preferentially degraded by photo-oxidation; saturated FAMEs are more persistent. | Sunlight and seawater exposure | researchgate.net |

| Hydrolysis | Stable at neutral pH but undergoes hydrolysis at acidic or alkaline pH to form the corresponding acid (or salt) and methanol. | Acidic or alkaline conditions | epa.gov |

This compound in Material Science and Bio-based Product Development

Specific applications of pure this compound in material science are not widely reported. However, the broader class of fatty acid methyl esters (FAMEs) serves as a platform for the synthesis of various bio-based products. FAMEs are precursors to a range of chemicals, including fatty alcohols, alkanes, and alkenes, which have applications as surfactants, lubricants, and polymer building blocks. researchgate.net

The chemical structure of this compound, with its long carbon chain and two double bonds, presents potential for polymer chemistry. The double bonds can be sites for polymerization or for chemical modifications such as epoxidation, which could yield precursors for bio-based resins, plasticizers, or polyols for polyurethane production. The long aliphatic chain imparts hydrophobicity, which could be useful in the formulation of coatings, adhesives, or specialty lubricants.

While the direct use of this specific FAME is not well-documented, the general trend in green chemistry is to leverage the chemical functionality of bio-derived molecules like FAMEs to replace petroleum-derived chemicals in material applications. researchgate.net Further research is needed to explore the unique properties that the C22:2 structure of this compound could bring to new materials.

Theoretical and Computational Studies of this compound

Theoretical and computational studies of this compound focus on predicting its physicochemical properties and understanding its behavior in analytical systems. These studies provide valuable data that complements experimental findings. The National Institute of Standards and Technology (NIST) Chemistry WebBook, for example, provides standardized data for cis-13,16-docosadienoic acid methyl ester, including its molecular formula, weight, and mass spectrum under electron ionization. nist.gov This spectral data is fundamental for computational mass spectrometry libraries used in compound identification.

Computational chemistry tools and property prediction models, such as those used by Cheméo, provide calculated values for a range of thermophysical properties. chemeo.com These predictions are based on the molecule's structure and can include boiling point, vapor pressure, enthalpy of vaporization, and the octanol-water partition coefficient (logP), which is crucial for predicting environmental fate and bioaccumulation potential. chemeo.com These computational models help fill data gaps where experimental measurements are not available and are essential for designing separation processes or modeling environmental transport.

Table 3: Predicted Physicochemical Properties of cis-13,16-Docosadienoic Acid Methyl Ester

| Property | Predicted Value | Method/Source | Source(s) |

|---|---|---|---|

| Boiling Point (Tboil) | 743.70 K | Joback Method | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 77.08 kJ/mol | Basic Method | chemeo.com |

| Octanol/Water Partition Coeff. (logPoct/wat) | 8.825 | Crippen Method | chemeo.com |

| Water Solubility (log10WS) | -9.64 mol/l | Crippen Method | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 332.390 ml/mol | McGowan Method | chemeo.com |

Future Directions and Emerging Research Avenues for Docosadienoic Acid Methyl Ester

Novel Methodological Developments for Docosadienoic Acid Methyl Ester Research

Progress in understanding and utilizing this compound is intrinsically linked to the development of more sophisticated research methodologies. Advances in synthesis, separation, and characterization are critical for enabling more precise and in-depth studies.

Conventional methods for preparing FAMEs, including this compound, often involve processes like saponification followed by methylation using catalysts such as boron trifluoride, or acid-catalyzed methanolysis. nih.govresearchgate.net These established techniques are being supplemented by novel approaches that offer greater efficiency and specificity. For instance, new methods for the rapid preparation of methyl esters from oils use catalysts like tetramethylguanidine, which can produce quantitative yields without causing isomerization of the fatty acids. researchgate.net Another innovative approach involves using aluminum chloride hexahydrate (AlCl₃·6H₂O) as an effective catalyst for the direct conversion of lipids into FAMEs. mdpi.com

The analysis of this compound benefits significantly from high-resolution gas chromatography (GC). gcms.cz The use of advanced capillary columns, particularly those with polyethylene (B3416737) glycol or biscyanopropyl stationary phases, allows for more efficient separation of complex fatty acid profiles, which is crucial for distinguishing between various isomers. gcms.cz Gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone for both identification and quantification. nih.gov The electron ionization mass spectrum of cis-13,16-docosadienoic acid methyl ester provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. nist.govresearchgate.netnist.gov

| Methodology | Principle | Application to this compound Research | References |

| Novel Synthesis | Use of alternative catalysts (e.g., tetramethylguanidine, AlCl₃·6H₂O) for transesterification. | Enables more efficient, rapid, and specific synthesis of this compound, potentially from novel sources like waste lipids, with fewer side products. | researchgate.netmdpi.com |

| High-Resolution Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile gas phase. | Provides high-efficiency separation of this compound from other FAMEs in complex mixtures, allowing for accurate quantification and isomer resolution. | gcms.cznist.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Couples the separation power of GC with the detection capabilities of mass spectrometry to identify compounds based on their mass-to-charge ratio and fragmentation pattern. | Allows for definitive identification and structural confirmation of this compound in biological and chemical samples. nih.govnist.gov | nih.govnist.gov |

Interdisciplinary Approaches and Systems Biology Perspectives in this compound Studies

The study of this compound is expanding beyond traditional chemistry and biochemistry into more integrated, interdisciplinary fields. Systems biology, in particular, offers powerful tools to understand the compound's role within complex biological networks.

Metabolomics, the large-scale study of small molecules within cells and biological systems, is a key area where this compound is being investigated. nih.gov Untargeted and targeted metabolomics approaches can provide a global profile of the metabolome, revealing how levels of specific lipids, including docosadienoic acid, change in different physiological or pathological states. nih.gov For example, a metabolomics study on lung adenocarcinoma has identified altered levels of 13c,16c-docosadienoic acid, suggesting its potential involvement in cancer pathogenesis. nih.gov Such findings provide a crucial starting point for investigating the mechanistic roles of this fatty acid and its methyl ester.

Metabolic engineering represents another powerful interdisciplinary approach. Research has focused on engineering microbial cell factories, such as the yeast Yarrowia lipolytica, for the sustainable production of cis-13, 16-docosadienoic acid (DDA). nih.gov By redesigning biosynthetic pathways and optimizing fermentation conditions, researchers have successfully increased the production of DDA, demonstrating the potential of using engineered microorganisms as a source for this valuable fatty acid. nih.gov This work combines principles of genetics, microbiology, and biochemical engineering to create novel production platforms.

| Approach | Description | Relevance to this compound | References |

| Metabolomics | The comprehensive analysis of metabolites in a biological sample, providing a snapshot of cellular physiology. | Identifies changes in the levels of the parent docosadienoic acid in disease states, such as cancer, pointing to potential biological relevance and warranting further investigation into the ester's role. | nih.gov |

| Metabolic Engineering | The optimization of genetic and regulatory processes within microorganisms to increase the production of specific substances. | Enables the development of sustainable, bio-based production routes for the parent docosadienoic acid using engineered yeasts like Yarrowia lipolytica, which can then be converted to its methyl ester. | nih.gov |

| Lipidomics | A sub-discipline of metabolomics focused on the global study of lipids in biological systems. | Non-targeted lipidomic analysis can help explore the broader metabolic impact of related fatty acid esters, providing a framework for investigating the currently unknown effects of this compound on cellular lipid networks. | mdpi.com |

Unexplored Biological Functions and Mechanistic Insights of this compound

While this compound is primarily used as a research chemical and a more lipid-soluble version of its parent acid, its own specific biological functions remain largely unexplored. abmole.com Current knowledge is mostly centered on the parent compound, cis-13,16-docosadienoic acid, which is a natural ω-6 polyunsaturated fatty acid. glpbio.com This acid is known to be an agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120, and a potent inhibitor of ghrelin secretion from gastric cells. glpbio.com

The esterification of the carboxylic acid group to form the methyl ester alters the molecule's polarity and chemical reactivity, which could lead to unique biological activities separate from the free acid. The potential for this compound to interact with different cellular targets, its metabolic fate, and its role in signaling pathways are open questions for future research. Fatty acid esters of hydroxy fatty acids (FAHFAs), a related class of lipids, have been shown to engage in signaling through receptors like GPR120, suggesting that FAMEs like this compound could also participate in such pathways. nih.gov

Furthermore, research into similar compounds, such as docosatrienoic acid, has highlighted how little is known about the biological functions of many long-chain fatty acids and their derivatives. mdpi.com Investigations into the anti-melanogenic properties of docosatrienoic acid suggest that other related lipids could have undiscovered roles in regulating complex cellular processes. mdpi.com Therefore, a key future direction will be to move beyond viewing this compound as simply a proxy for its parent acid and to design studies that specifically probe its unique bioactivities and mechanisms of action.

Potential for this compound in Sustainable Technologies and Bio-based Economy

Fatty acid methyl esters are central to the development of a bio-based economy, which aims to replace petroleum-derived products with sustainable alternatives from renewable biomass. routledge.com this compound, as a FAME, has significant potential within this framework, primarily in the areas of biofuels and as a platform for chemical synthesis. rsc.org

The most prominent application for FAMEs is the production of biodiesel. researchgate.net Biodiesel is produced through the transesterification of triglycerides from sources like vegetable oils, animal fats, or microbial lipids. nih.govusda.gov While the specific properties of this compound as a fuel component are not extensively detailed, it falls into the general category of molecules that constitute biodiesel. The production of its parent acid through the metabolic engineering of microorganisms like the yeast Yarrowia lipolytica or microalgae presents a sustainable route for generating this biodiesel precursor. nih.govmdpi.com

Beyond fuel, FAMEs are valuable as platform chemicals in a green chemistry context. rsc.org Their catalytic conversion can lead to a diverse range of products, including lubricants, surfactants, and polymers. The double bonds in this compound are reactive sites that can be targeted through reactions like oxidation, metathesis, or amidation to create novel, high-value bio-based materials. rsc.org The development of sustainable production methods, such as microbial fermentation, is a critical step in realizing the potential of this compound as a building block for a circular and sustainable economy. nih.gov

| Application Area | Underlying Process | Potential of this compound | References |

| Biodiesel | Transesterification of triglycerides or esterification of free fatty acids from renewable feedstocks. | As a FAME, it can be a component of biodiesel. Sustainable production of its parent acid in engineered microbes provides a renewable feedstock source. | nih.govresearchgate.netmdpi.com |

| Platform Chemical | Catalytic transformations (e.g., oxidation, metathesis, amidation) of the FAME molecule. | The unsaturated structure of this compound allows it to be converted into a variety of specialty chemicals, polymers, and other bio-based materials. | rsc.org |

| Sustainable Production | Fermentation using metabolically engineered microorganisms (e.g., yeast, microalgae). | Establishes a renewable and controlled supply chain for the parent acid, moving away from reliance on limited plant or petrochemical sources and contributing to the bio-economy. | nih.govmdpi.com |

Q & A

Basic: What methodological approaches are recommended for quantifying Docosadienoic Acid methyl ester in biological samples?

Answer:

Quantification typically involves lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis. Key steps include:

- Extraction : Use organic solvents (e.g., chloroform/methanol) to isolate lipids from samples .

- Derivatization : Convert free fatty acids to methyl esters via transesterification (e.g., using boron trifluoride-methanol) to enhance volatility for GC-MS .

- Calibration : Employ internal standards (e.g., deuterated analogs) to normalize recovery rates and improve accuracy.

- Instrumentation : Use a GC-MS platform with a polar capillary column (e.g., DB-23) for separation and selective ion monitoring (SIM) for detection .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if ventilation is inadequate .

- Storage : Store sealed containers at -20°C (stable for 3 years) or 4°C (stable for 2 years). Avoid exposure to light, heat, or incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced: How can researchers address contradictory data in studies measuring the biological effects of this compound?

Answer:

- Source Identification : Assess potential confounders (e.g., batch-to-batch purity variations, degradation during storage). Stability data indicate storage at -20°C minimizes decomposition .

- Method Harmonization : Standardize protocols for lipid extraction and derivatization to reduce variability .

- Statistical Reconciliation : Apply the 2(-ΔΔCT) method (used in PCR studies) to normalize relative quantities across experiments and identify outliers .

- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, dosage) to isolate factors influencing discrepancies .

Advanced: What experimental design considerations are critical for in vitro studies investigating this compound’s metabolic pathways?

Answer:

- Purity Validation : Verify compound purity via nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) before use. Impurities ≥2% can skew metabolic flux analyses .

- Dose-Response Curves : Include multiple concentrations (e.g., 1–100 µM) to assess linearity and saturation effects.

- Control Groups : Use untreated controls and solvent-only controls (e.g., methanol) to distinguish compound-specific effects from solvent artifacts .

- Endpoint Selection : Combine targeted lipidomics (GC-MS) with untargeted metabolomics to capture broad metabolic impacts .

Basic: How can researchers ensure the stability of this compound during long-term experiments?

Answer:

- Temperature Control : Store aliquots at -80°C for studies exceeding 6 months; avoid repeated freeze-thaw cycles .